molecular formula C14H16N2O2 B1330409 1,3-Bis(1-isocyanato-1-methylethyl)benzene CAS No. 2778-42-9

1,3-Bis(1-isocyanato-1-methylethyl)benzene

Cat. No. B1330409
CAS RN: 2778-42-9
M. Wt: 244.29 g/mol
InChI Key: AZYRZNIYJDKRHO-UHFFFAOYSA-N
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Description

1,3-Bis(1-isocyanato-1-methylethyl)benzene, also known as 1,3-bis(isocyanatomethyl)benzene, is a monomer used in the production of polymers and has applications in various industries such as optical polymer composite materials, construction, and automotive. It is known for its high-quality performance, including excellent yellowing resistance and weather resistance .

Synthesis Analysis

The synthesis of 1,3-bis(isocyanatomethyl)benzene typically involves the liquid phase reaction of m-xylylenediamine with phosgene. However, due to the toxicity of phosgene, alternative synthesis methods have been explored. One such method involves the use of bis(trichloromethyl) carbonate as a safer and more environmentally friendly reagent. The optimal conditions for this synthesis route include a molar ratio of m-xylylenediamine to bis(trichloromethyl)carbonate of 1.2:1.0, a reaction temperature of 125°C, and a reaction time of 8 hours, resulting in a yield of 83.35% .

Molecular Structure Analysis

The molecular structure of 1,3-bis(isocyanatomethyl)benzene has been characterized by various spectroscopic methods. For instance, a related molecule, 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene, was studied using UV-Vis spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction. Theoretical calculations using density functional theory (DFT) with TZVP basis sets were in good agreement with the experimental data, indicating the reliability of these methods in analyzing the molecular structure .

Chemical Reactions Analysis

The reactivity of 1,3-bis(isocyanatomethyl)benzene is characterized by its isocyanate groups, which can react with various nucleophiles. For example, the synthesis of bis(germacyclopropa)benzenes involves the reaction of dilithiogermane with 1,2,4,5-tetrabromobenzene, demonstrating the reactivity of benzene derivatives in forming complex structures . Additionally, the molecule can undergo hydrolysis in water and gastric fluid simulant to form 1,3-benzenedimethanamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-bis(isocyanatomethyl)benzene are influenced by its molecular structure. The compound's isocyanate groups are highly reactive, which is a key factor in its applications in polymer chemistry. The safety evaluation of the substance for use in food contact materials has shown that it does not raise safety concerns if the migration of its hydrolysis product, 1,3-benzenedimethanamine, does not exceed 0.05 mg/kg food. This indicates that the compound has been found to be non-genotoxic in vivo, which is an important consideration for its use in consumer products . Additionally, the thermal properties of related benzene derivatives have been studied, showing significant mass loss upon heating, which is relevant for understanding the stability and decomposition behavior of these compounds .

Scientific Research Applications

1. Applications in Polymer Composite Materials and Industries

1,3-Bis(isocyanato-1-methylethyl)benzene is known for its high-quality performance, excellent yellowing resistance, and weather resistance. It finds extensive applications in the manufacturing of optical polymer composite materials. Its usage spans across construction, automotive, and other industries. This isocyanate's production process, predominantly through a liquid-phase reaction involving m-xylylenediamine and phosgene, impacts its cost and accessibility. Research focuses on developing non-phosgene green synthesis processes for its production to make it more environmentally friendly and cost-effective (Dong Jianxun et al., 2018).

2. Use in Dental Restorative Materials

Another significant application of 1,3-Bis(1-isocyanato-1-methylethyl)benzene is in the field of dental science. It is used for synthesizing novel urethane-dimethacrylate monomers, which are potential matrices in dental restorative materials. These monomers show promising physico-chemical and mechanical characteristics suitable for dental composite matrices, offering an improvement in parameters like polymerization shrinkage, water sorption, and mechanical properties compared to current dental formulations (Barszczewska-Rybarek et al., 2020).

3. Safety Evaluation in Food Contact Materials

The substance 1,3-Bis(isocyanatomethyl)benzene has undergone safety evaluations, particularly for its use in food contact materials. It undergoes immediate and complete hydrolysis to 1,3-benzenedimethanamine in water and gastric fluid simulants. Toxicity tests have shown it to be non-genotoxic in vivo. Its usage as a co-monomer in the manufacture of a middle layer coating in multilayer films for food packaging is considered safe, provided its hydrolysis product's migration does not exceed specific limits (Flavourings, 2012).

4. Anion Transport and Molecular Synthesis Applications

1,3-Bis(benzimidazol-2-yl)benzene derivatives of this compound have shown potent anionophoric activity. Alteration of this compound with electron-withdrawing substituents, such as trifluoromethyl and nitro groups, significantly increases its activity. The benzimidazolyl-NH fragments, along with the relative position and number of benzimidazolyl groups, play a crucial role in transport efficiency, highlighting its potential in molecular synthesis and anion transport applications (Peng et al., 2016).

5. Development of High-Performance Polymers

Research into the internal stress versus molecular structure of polycyanurates, which include 1,3-Bis(1-isocyanato-1-methylethyl)benzene, shows how varying backbone structures impact the internal stress of molecules. These studies contribute to the development of high-performance polymers with specific mechanical properties like elasticity and thermal stability, demonstrating the compound's significance in advanced polymer science (Hamerton et al., 2002)

Safety And Hazards

1,3-Bis(1-isocyanato-1-methylethyl)benzene is classified as Acute Tox. 1 Inhalation, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1A, STOT RE 1 Inhalation . It is fatal if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, causes damage to organs (Respiratory system) through prolonged or repeated exposure if inhaled, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,3-bis(2-isocyanatopropan-2-yl)benzene
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InChI

InChI=1S/C14H16N2O2/c1-13(2,15-9-17)11-6-5-7-12(8-11)14(3,4)16-10-18/h5-8H,1-4H3
Source PubChem
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InChI Key

AZYRZNIYJDKRHO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C1=CC(=CC=C1)C(C)(C)N=C=O)N=C=O
Source PubChem
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Molecular Formula

C14H16N2O2
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Related CAS

157299-02-0
Record name Benzene, 1,3-bis(1-isocyanato-1-methylethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID4027498
Record name 1,3-Bis(2-isocyanato-2-propyl)benzene
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Molecular Weight

244.29 g/mol
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Physical Description

Liquid, Clear colorless liquid; [HSDB]
Record name Benzene, 1,3-bis(1-isocyanato-1-methylethyl)-
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Boiling Point

292 °C at 1013 hPa, Boiling point = 106 °C at 0.9 mm Hg
Record name 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE
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Solubility

Insoluble (reacts with water)
Record name 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE
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Density

1.06 mg/L at 25 °C
Record name 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE
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Vapor Pressure

0.0032 [mmHg], 0.0032 mm Hg at 25 °C
Record name 1,3-Bis(1-isocyanato-1-methylethyl)benzene
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Record name 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE
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Product Name

1,3-Bis(1-isocyanato-1-methylethyl)benzene

Color/Form

Clear colorless mobile liquid at room temperature

CAS RN

2778-42-9
Record name 1,3-Bis(1-isocyanato-1-methylethyl)benzene
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Record name 1,3-Bis(1-isocyanato-1-methylethyl)benzene
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Record name 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE
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Record name 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE
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Melting Point

-10 °C
Record name 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
PJ Achorn, WG Haseltine, JK Miller - Journal of Chemical and …, 1986 - ACS Publications
Isocyanates are well established for use in the production of foams, elastomers, coatings, adhesives, and fibers. A new series of isocyanates, shown in Table I, is commercially available…
Number of citations: 9 pubs.acs.org
RG Ferrillo, AH Granzow - Journal of thermal analysis, 1990 - Springer
Differential scanning calorimetry (DSC), thermogravimetry (TG), thermomicroscopy, and FTIR/thermomicroscopy have been used to study the thermal properties of two novel …
Number of citations: 4 link.springer.com
K Yoshinaga, K Yoshihara, Y Yoshida - Dental materials, 2021 - Elsevier
Objective Bisphenol A-glycidyl methacrylate (Bis-GMA) and urethane dimethacrylate (UDMA) are widely used as the primary components of (meth)acrylic monomers. However, the use …
Number of citations: 17 www.sciencedirect.com
A Bacchi, M Nelson, CS Pfeifer - Dental Materials, 2016 - Elsevier
Objective To evaluate the ability of thio-urethane oligomers to improve the properties of restorative composite resins. Methods Oligomers were synthesized by combining 1,6-hexanediol-…
Number of citations: 51 www.sciencedirect.com
A Bacchi, A Dobson, JL Ferracane… - Journal of dental …, 2014 - journals.sagepub.com
This study aims at modifying dual-cure composite cements by adding thio-urethane oligomers to improve mechanical properties, especially fracture toughness, and reduce …
Number of citations: 64 journals.sagepub.com
Y Huang, G Chu, M Nieh, FN Jones - JCT Journal of Coatings …, 1995 - hero.epa.gov
Aliphatic polyisocyanates blocked with simple aliphatic alcohols, such as methanol and ethanol, are widely thought to require baking temperatures and times that are too high and/or too …
Number of citations: 19 hero.epa.gov
A Bacchi, JA Yih, J Platta, J Knight, CS Pfeifer - Journal of the mechanical …, 2018 - Elsevier
Thio-urethane oligomers (TUs) have been shown to favorably modify methacrylate networks to reduce stress and significantly increase fracture toughness. Since those are very …
Number of citations: 37 www.sciencedirect.com
A Bacchi, RL Consani, GC Martim, CS Pfeifer - Dental Materials, 2015 - Elsevier
Thio-urethanes were synthesized by combining 1,6-hexanediol-diissocyante (aliphatic) with pentaerythritol tetra-3-mercaptopropionate (PETMP) or 1,3-bis(1-isocyanato-1-methylethyl)…
Number of citations: 56 www.sciencedirect.com
A Bacchi, CS Pfeifer - Dental Materials, 2016 - Elsevier
Objectives Thio-urethane oligomers have been shown to reduce stress and increase toughness in highly filled composite materials. This study evaluated the influence of thio-urethane …
Number of citations: 60 www.sciencedirect.com
MC Pomini, CS Pfeifer, APP Fugolin… - Saudi Endodontic …, 2021 - journals.lww.com
Materials and Methods: Two oligomers were synthesized with catalytic amounts of triethylamine. Multifunctional thiol–pentaerythritol tetra-3-mercaptopropionate was combined with …
Number of citations: 1 journals.lww.com

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